3a-epi-Perindopril, (3aR)-

Description

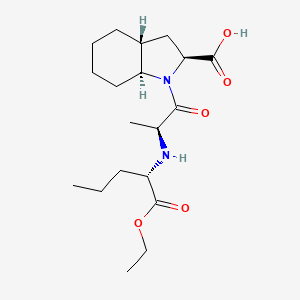

Structure

3D Structure

Properties

CAS No. |

145513-31-1 |

|---|---|

Molecular Formula |

C19H32N2O5 |

Molecular Weight |

368.5 g/mol |

IUPAC Name |

(2S,3aR,7aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid |

InChI |

InChI=1S/C19H32N2O5/c1-4-8-14(19(25)26-5-2)20-12(3)17(22)21-15-10-7-6-9-13(15)11-16(21)18(23)24/h12-16,20H,4-11H2,1-3H3,(H,23,24)/t12-,13+,14-,15-,16-/m0/s1 |

InChI Key |

IPVQLZZIHOAWMC-QRJUGERDSA-N |

Isomeric SMILES |

CCC[C@@H](C(=O)OCC)N[C@@H](C)C(=O)N1[C@H]2CCCC[C@@H]2C[C@H]1C(=O)O |

Canonical SMILES |

CCCC(C(=O)OCC)NC(C)C(=O)N1C2CCCCC2CC1C(=O)O |

Origin of Product |

United States |

Stereoselective Synthesis Methodologies for Perindopril Epimers

Historical Context of Perindopril (B612348) Chemical Synthesis

Perindopril, a potent angiotensin-converting enzyme (ACE) inhibitor, was first patented in 1980. researchgate.net Its chemical structure, (2S,3aS,7aS)-1-[(2S)-2-[[(1S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-octahydro-1H-indole-2-carboxylic acid, features five chiral centers, giving rise to 32 possible stereoisomers. nih.govdaicelpharmastandards.com The initial syntheses were focused on obtaining the therapeutically active (S,S,S,S,S) isomer.

The first industrial-scale synthesis of Perindopril was detailed in European patent EP 0308341. google.com A key step in this process involves the peptide coupling of N-[(S)-1-ethoxycarbonyl-butyl]-(S)-alanine with benzyl-(2S,3aS,7aS)-octahydroindole-2-carboxylate. This reaction typically utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent in combination with 1-hydroxybenzotriazole (HOBT). The final step is the debenzylation of the resulting ester to yield Perindopril. google.com These early methods laid the groundwork for more refined stereoselective syntheses aimed at producing specific isomers and minimizing the formation of unwanted epimers.

General Principles of Stereoselective Synthesis Applied to Perindopril Scaffolds

Stereoselective synthesis is a critical aspect of organic chemistry that focuses on the preferential formation of one stereoisomer over others. For a molecule as complex as Perindopril, with its multiple stereocenters, controlling the spatial arrangement of atoms is paramount. The biological activity of Perindopril is highly dependent on its stereochemistry, with the (S,S,S,S,S) isomer being the most active. nih.govgoogle.com

The core principles of stereoselective synthesis applied to Perindopril involve the use of chiral starting materials, chiral auxiliaries, or chiral catalysts to influence the stereochemical outcome of a reaction. The synthesis of Perindopril and its epimers, including 3a-epi-Perindopril, (3aR)-, relies heavily on controlling the formation of the five chiral centers, particularly those within the perhydroindole ring system.

Challenges and Strategies in Achieving Stereochemical Control

The perhydroindole bicyclic system of Perindopril contains three chiral centers at positions 2, 3a, and 7a. The relative and absolute stereochemistry of these centers is crucial for the final conformation and biological activity of the molecule. A major challenge lies in the catalytic hydrogenation of indole-2-carboxylic acid derivatives, which can lead to a mixture of diastereomers. nih.gov The desired (2S,3aS,7aS) stereochemistry is often obtained through processes that require careful selection of catalysts, solvents, and reaction conditions to achieve high diastereoselectivity.

For the synthesis of the specific epimer, 3a-epi-Perindopril, (3aR)-, methods to control or invert the stereochemistry at the 3a position are necessary. This can be approached through epimerization of an existing stereocenter or by designing a synthetic route that directly establishes the desired (3aR) configuration. For instance, epimerization at the α-carbon of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid has been explored, although this can lead to mixtures that require separation. nih.gov

Both diastereoselective and enantioselective strategies are employed in the synthesis of Perindopril and its epimers.

Diastereoselective Approaches: These methods aim to control the relative stereochemistry of newly formed chiral centers in relation to existing ones. An example is the catalytic hydrogenation of a chiral indole derivative, where the existing chirality influences the direction of hydrogen addition, leading to the preferential formation of one diastereomer of the perhydroindole ring.

Enantioselective Approaches: These strategies are designed to create a specific enantiomer from an achiral or racemic starting material. This can be achieved using chiral catalysts or reagents. In the context of Perindopril synthesis, enantioselective methods can be used to prepare the chiral side chain, N-[(S)-1-ethoxycarbonyl-butyl]-(S)-alanine, or the perhydroindole moiety with high enantiomeric purity.

A comprehensive synthesis of all 32 stereoisomers of Perindopril has been reported, which involved the coupling of the 8 possible stereoisomers of perhydroindole-2-carboxylic acid benzyl (B1604629) ester with the 4 stereoisomers of the 2-(1-carbethoxybutylamino)propionic acid side chain. nih.gov This approach allows for the systematic preparation of any desired epimer, including 3a-epi-Perindopril, (3aR)-, by selecting the appropriate stereoisomers of the two coupling partners.

Synthetic Routes for the Preparation of Perindopril Stereoisomers and Epimers

The synthesis of specific Perindopril stereoisomers, including its epimers, can be achieved through various strategic approaches.

The industrial synthesis of Perindopril is a prime example of a convergent synthesis strategy. In this approach, the molecule is divided into two or more fragments that are synthesized separately and then coupled together in the final stages. For Perindopril, the two key fragments are the perhydroindole-2-carboxylic acid moiety and the N-substituted alanine (B10760859) side chain.

| Convergent Synthesis of Perindopril Stereoisomers | |

| Fragment A Synthesis | Stereoselective synthesis of a specific stereoisomer of perhydroindole-2-carboxylic acid (e.g., with the (3aR) configuration). |

| Fragment B Synthesis | Stereoselective synthesis of a specific stereoisomer of the N-((1-ethoxycarbonyl)butyl)alanine side chain. |

| Coupling Reaction | Amide bond formation between the protected Fragment A and Fragment B, often using coupling agents like DCC and HOBT. |

| Deprotection | Removal of protecting groups to yield the final Perindopril epimer. |

This convergent approach is generally more efficient and allows for greater flexibility in creating a library of stereoisomers, as different combinations of the fragment stereoisomers can be coupled. nih.gov

The preparation of 3a-epi-Perindopril, (3aR)-, would follow this convergent strategy, necessitating the synthesis of the (2S,3aR,7aS)-octahydroindole-2-carboxylic acid precursor. The stereochemistry at the 3a position would be established during the synthesis of this bicyclic intermediate, prior to its coupling with the desired side-chain stereoisomer.

Role of Protecting Group Chemistry in Stereoselective Synthesis

Protecting group chemistry plays a pivotal role in the stereoselective synthesis of perindopril epimers, primarily by preventing undesirable side reactions and, crucially, by minimizing the risk of epimerization at sensitive chiral centers during the coupling and deprotection steps. The carboxyl group of the octahydroindole-2-carboxylic acid moiety and the amino group of the alanine derivative are typically protected during the peptide bond formation.

The choice of protecting group is critical. For the carboxyl group of the octahydroindole-2-carboxylic acid, a benzyl ester is commonly employed. nih.gov This group is stable under the coupling conditions and can be removed under relatively mild conditions by catalytic hydrogenation, which generally does not affect the stereocenters of the molecule. However, some synthetic routes have noted that the deprotection step can potentially cause epimerization of some stereocenters within the molecule.

In the context of industrial synthesis, the purity of the final product is paramount. One patent describes a process for preparing perindopril with high purity by reacting a p-nitrobenzylic ester of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid with N-[(S)-1-ethoxycarbonyl-1-butyl]-(S)-alanine. The resulting protected perindopril derivative is then purified by crystallization before the final deprotection step. epo.org This highlights how protecting groups can facilitate purification and thus enhance the stereochemical purity of the final active pharmaceutical ingredient.

Furthermore, innovative approaches have been developed to circumvent the need for traditional protecting groups altogether. One such method involves the use of a 2,5-dioxo-oxazolidine intermediate, which avoids the problematic use of protecting groups and the associated risk of epimerization during deprotection. This process is reported to yield enantiomerically pure products without the need for stereoisomer separation.

Biocatalytic and Enzymatic Approaches in Perindopril Stereoisomer Synthesis

While the chemical synthesis of perindopril stereoisomers is well-established, biocatalytic and enzymatic methods offer promising alternatives for achieving high stereoselectivity, often under milder reaction conditions. These approaches primarily focus on the kinetic resolution of racemic intermediates, particularly the octahydroindole-2-carboxylic acid precursors.

Lipases have been investigated for the enzymatic kinetic resolution of racemic esters of octahydroindole-2-carboxylic acid. In one study, various lipases were screened for their ability to catalyze the alkoxycarbonylation of the secondary amino group in racemic methyl and benzyl octahydroindole-2-carboxylates. This enzymatic process allows for the separation of the enantiomers, providing access to enantiomerically pure building blocks for the synthesis of specific perindopril stereoisomers.

The application of hydrolytic enzymes for the preparation of optically active (S)-indoline-2-carboxylic acid, a precursor to the octahydroindole-2-carboxylic acid core of perindopril, has also been explored. This method involves the selective hydrolysis of the (R)-form of racemic indoline-2-carboxylic acid methyl ester, leaving the desired (S)-enantiomer unreacted. While this approach has been developed for a precursor to the therapeutically active perindopril isomer, the principle could be adapted for the synthesis of other stereoisomers of indoline-2-carboxylic acid, and subsequently, other perindopril epimers.

Isolation and Enrichment Techniques for 3a-epi-Perindopril, (3aR)- from Stereoisomeric Mixtures

The isolation and enrichment of a specific stereoisomer, such as 3a-epi-Perindopril, (3aR)-, from a complex mixture of diastereomers and enantiomers relies on chromatographic and crystallization techniques. Given the subtle differences in the physical and chemical properties of stereoisomers, highly efficient separation methods are required.

High-performance liquid chromatography (HPLC) is a powerful tool for the separation of perindopril stereoisomers. Chiral stationary phases (CSPs) are particularly effective in resolving enantiomers. For instance, a ChiraDex column, which utilizes β-cyclodextrin bonded to silica gel, has been successfully employed for the chiral separation of S- and R-perindopril. rsc.org The separation mechanism is based on the formation of transient diastereomeric complexes between the cyclodextrin (B1172386) host and the enantiomeric guest molecules, leading to different retention times.

Another HPLC-based approach for the simultaneous chiral separation of perindopril and another drug, indapamide, utilizes an ovomucoid-based chiral selector. farmaciajournal.comfarmaciajournal.com This protein-based CSP allows for the resolution of the enantiomers of perindopril through diastereomeric interactions. farmaciajournal.com The mobile phase composition, including the type and proportion of organic modifier and the pH of the buffer, can be optimized to achieve the desired separation. farmaciajournal.com

Capillary electrophoresis (CE) represents another effective technique for the chiral separation of perindopril enantiomers. rsc.org In this method, a chiral selector, such as 2-hydroxylpropyl-β-cyclodextrin, is added to the background electrolyte. rsc.org The differential interaction of the enantiomers with the chiral selector results in different electrophoretic mobilities, enabling their separation.

Preparative chromatography, using these optimized chiral separation methods, can be employed to isolate specific stereoisomers like 3a-epi-Perindopril, (3aR)- in sufficient quantities for further study. Additionally, crystallization-induced resolution, where the desired stereoisomer is selectively crystallized from a supersaturated solution of a mixture, can be a cost-effective method for enrichment on a larger scale, although its applicability would depend on the specific crystallization behavior of the target epimer.

Industrial Synthesis Process Development and Optimization for Stereopurity

The industrial synthesis of perindopril is primarily focused on the production of the therapeutically active (2S,3aS,7aS)-stereoisomer with a very high degree of stereochemical purity. The process development and optimization efforts are therefore geared towards maximizing the yield of this specific isomer while minimizing the formation of all other stereoisomers, including 3a-epi-Perindopril, (3aR)-.

A key aspect of industrial process development is the stereoselective synthesis of the starting materials. For instance, one patented process describes the industrial synthesis of (2S,3aS,7aS)-2-carboxyperhydroindole from 2-carboxyindole. This process involves the reduction of 2-carboxyindole to a mixture of 2R and 2S carboxyindolines, which are then separated by fractional crystallization. The desired 2S isomer is subsequently hydrogenated to stereoselectively yield (2S,3aS,7aS)-2-carboxyperhydroindole. google.com This highlights the importance of controlling stereochemistry at the precursor stage to ensure the stereopurity of the final product.

The coupling reaction between the octahydroindole-2-carboxylic acid derivative and the alanine derivative is another critical step where stereopurity must be maintained. The choice of coupling agents and reaction conditions is optimized to prevent epimerization. One industrial process utilizes dicyclohexylcarbodiimide (DCC) in combination with 1-hydroxybenzotriazole (HOBt) for this coupling. quickcompany.in

Process optimization also involves the development of robust analytical methods to monitor the stereochemical purity of intermediates and the final product. The European Pharmacopoeia describes a liquid chromatography-based method for the quantification of perindopril enantiomers. waters.com Such methods are essential for quality control in an industrial setting to ensure that the levels of unwanted stereoisomers are below the specified limits. The use of Ultra-Performance Liquid Chromatography (UPLC) has been shown to provide better peak resolution and shorter run times compared to traditional HPLC for the analysis of perindopril isomers, leading to increased laboratory productivity and improved product development. waters.com

Molecular and Electronic Structure of 3a Epi Perindopril, 3ar

Theoretical Chemistry Approaches to Molecular Structure Elucidation

Modern computational methods offer a powerful lens through which to examine molecules at the atomic level, providing data that can be difficult to obtain through experimental means alone.

Density Functional Theory (DFT) has emerged as a robust method for predicting the geometries and energies of various conformations of a molecule. For Perindopril (B612348) and its stereoisomers, DFT calculations are instrumental in identifying the most stable three-dimensional shapes the molecule can adopt. These calculations involve solving the Schrödinger equation for the electrons in the molecule, approximating the complex many-electron problem by focusing on the electron density.

The conformational landscape of Perindopril is complex due to the presence of nine rotatable bonds, leading to a multitude of possible spatial arrangements. rsc.org Theoretical calculations, often employing the B3LYP functional with a suitable basis set, can be used to map out the potential energy surface of 3a-epi-Perindopril, (3aR)-, revealing the low-energy conformers that are most likely to exist. The relative orientation of the alanine (B10760859) moiety and the alkyl chains are critical aspects of these conformational studies. rsc.org

Table 1: Representative Theoretical Data for Conformational Analysis of Perindopril Isomers

| Computational Method | Basis Set | Property Calculated | Significance for 3a-epi-Perindopril, (3aR)- |

| DFT (B3LYP) | 6-31G(d) | Relative energies of conformers | Predicts the most stable spatial arrangement of the molecule. |

| DFT (B3LYP) | 6-31G(d) | Dihedral angles | Defines the rotational orientation of different molecular fragments. |

| DFT (B3LYP) | 6-31G(d) | Bond lengths and angles | Provides the fundamental geometric parameters of the molecule. |

This table is illustrative of the types of data generated from DFT calculations for Perindopril and its isomers. Specific values for 3a-epi-Perindopril, (3aR)- would require dedicated computational studies.

Beyond molecular geometry, understanding the electronic structure is crucial. Ab initio methods, such as Hartree-Fock, and semi-empirical methods provide a detailed picture of how electrons are distributed within the molecule. These calculations can determine properties like molecular orbital energies, electrostatic potential, and charge distribution. This information is vital for predicting how 3a-epi-Perindopril, (3aR)- might interact with other molecules, including its biological target.

Intermolecular Interactions and Hydrogen Bonding Networks in Epimeric Forms

In the solid state, molecules of 3a-epi-Perindopril, (3aR)- will interact with each other through various non-covalent forces, including hydrogen bonds, van der Waals forces, and dipole-dipole interactions. The specific arrangement of these interactions gives rise to the crystal lattice.

Hydrogen bonding is a particularly important intermolecular force for Perindopril and its isomers, given the presence of multiple hydrogen bond donors (N-H, O-H) and acceptors (C=O). In the crystalline form of perindopril erbumine salt, for example, strong hydrogen bonds are observed between the carboxylate group of perindopril and the amino group of the erbuminium cation. researchgate.net Intermolecular N-H···O and C-H···O contacts also play a role in stabilizing the crystal structure, leading to the formation of a three-dimensional network. researchgate.net Computational studies can predict the strength and geometry of these hydrogen bonds for 3a-epi-Perindopril, (3aR)-, providing insight into its solid-state properties.

Computational Modeling of Chiral Recognition and Stability

The differing biological activities of stereoisomers often stem from the principle of chiral recognition, where a chiral molecule (like an enzyme's active site) preferentially binds to one enantiomer over another. Computational docking simulations can be employed to model the interaction of 3a-epi-Perindopril, (3aR)- with the active site of the angiotensin-converting enzyme. These models can help to explain why certain stereoisomers of Perindopril exhibit high inhibitory potency while others are less active. nih.gov

The stability of different epimers can also be assessed computationally. Theoretical calculations can determine the relative energies of the 32 stereoisomers of Perindopril, providing a theoretical basis for their observed abundance and activity. nih.gov For instance, research has shown that the oral absorption and activation of Perindopril esters are dependent on the chiralities of the two ring junction carbons of the perhydroindole ring. nih.gov

Enzymatic Interaction and in Vitro Biological Activity of Perindopril Stereoisomers

Angiotensin-Converting Enzyme (ACE) as a Molecular Target

Angiotensin-converting enzyme (ACE) is a central component of the renin-angiotensin system (RAS), a critical pathway in the regulation of blood pressure and cardiovascular homeostasis. drugbank.com ACE is a zinc-dependent dipeptidyl carboxypeptidase that catalyzes the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II. nih.gov Angiotensin II exerts its effects by binding to specific receptors, leading to a cascade of physiological responses including vasoconstriction, aldosterone secretion, and sodium and water retention, all of which contribute to an increase in blood pressure. drugbank.comnih.gov

Furthermore, ACE is also responsible for the degradation of bradykinin, a potent vasodilator. nih.gov By inhibiting ACE, perindoprilat (B1679611) not only reduces the production of angiotensin II but also potentiates the effects of bradykinin, leading to vasodilation and a subsequent reduction in blood pressure. nih.gov The dual mechanism of action of ACE inhibitors underscores their therapeutic importance in the management of hypertension and other cardiovascular disorders. The active site of ACE contains a zinc ion that is crucial for its catalytic activity, and the interaction of inhibitors with this zinc ion is a key determinant of their potency.

In Vitro ACE Inhibitory Potency of Perindopril (B612348) Stereoisomers

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can significantly influence its biological activity. In the case of perindopril, the specific configuration of its five chiral centers dictates the binding affinity of its active metabolite, perindoprilat, to the ACE enzyme.

Research into the stereoisomers of perindopril has demonstrated significant variation in their ability to inhibit ACE. In a comprehensive study, all 32 stereoisomers of perindopril were synthesized and their corresponding diacid forms, the perindoprilat stereoisomers, were evaluated for their in vitro ACE inhibitory potency. The half-maximal inhibitory concentration (IC50), a measure of the concentration of an inhibitor required to reduce the activity of an enzyme by half, was determined for each stereoisomer.

The findings revealed that only a select few of the 32 stereoisomers exhibited potent ACE inhibitory activity. Specifically, four of the perindoprilat stereoisomers, including the commercially available active form, demonstrated IC50 values in the nanomolar range, indicating high potency. Another four stereoisomers were found to be approximately ten times less active, while the remaining isomers displayed significantly weaker or no inhibitory activity. This stark difference in potency among the epimeric forms highlights the critical role of stereochemistry in the interaction with the ACE active site.

While the exact IC50 value for 3a-epi-Perindopril, (3aR)- is not explicitly detailed in publicly available abstracts, the comprehensive study of all 32 stereoisomers confirms that its inhibitory potential was determined. Based on the general findings, it is likely that this specific epimer falls into the category of less active or inactive stereoisomers.

Table 1: Illustrative In Vitro ACE Inhibitory Potency of Perindoprilat Stereoisomers

| Stereoisomer | Relative ACE Inhibitory Potency (Illustrative) |

| Perindoprilat (active form) | ++++ (Nanomolar IC50) |

| Highly Active Stereoisomers (n=3) | ++++ (Nanomolar IC50) |

| Moderately Active Stereoisomers (n=4) | ++ (Approx. 10-fold lower potency) |

| 3a-epi-Perindopril, (3aR)- | Likely low to no activity |

| Other Stereoisomers (n=24) | - (Weak or no activity) |

Note: This table is illustrative and based on the general findings that only a few stereoisomers are highly active. The specific activity of 3a-epi-Perindopril, (3aR)- is not specified in the available literature.

A comparative analysis of the ACE inhibitory activity of the various perindopril stereoisomers reveals a high degree of stereoselectivity by the ACE enzyme. The enzyme's active site is a chiral environment that preferentially binds molecules with a specific three-dimensional conformation. The significant drop in potency observed for the majority of the perindoprilat stereoisomers, including presumably 3a-epi-Perindopril, (3aR)-, indicates that even minor changes in the spatial arrangement of functional groups can lead to a dramatic loss of binding affinity.

Structure-Activity Relationship (SAR) Studies for Perindopril Stereoisomers

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For perindopril stereoisomers, SAR studies focus on elucidating the role of each chiral center in the interaction with the ACE enzyme.

The five chiral centers of perindopril give rise to a complex set of stereoisomers, each with a unique three-dimensional shape. The dramatic differences in ACE inhibitory potency among these stereoisomers underscore the critical importance of the stereochemistry at each of these centers for optimal binding to the enzyme. The precise orientation of the carboxylate group, which chelates the zinc ion in the ACE active site, the ethyl ester group, and the perhydroindole ring system are all crucial for high-affinity binding.

Alterations in the stereochemistry at any of the chiral centers, as seen in the various epimers of perindoprilat, can lead to a misalignment of these key functional groups within the enzyme's active site. This misalignment can result in steric hindrance, loss of essential hydrogen bonds, or improper positioning of the zinc-coordinating group, all of which contribute to a decrease in binding affinity and, consequently, a reduction in inhibitory potency. The SAR studies, therefore, reveal a strict set of stereochemical requirements for effective ACE inhibition by perindoprilat.

To gain a more detailed understanding of the interactions between perindopril stereoisomers and the ACE enzyme at the molecular level, computational methods such as molecular docking and molecular dynamics simulations are employed. These techniques allow researchers to build three-dimensional models of the enzyme-inhibitor complex and to simulate their dynamic behavior.

Molecular docking studies can predict the preferred binding orientation of a ligand (in this case, a perindoprilat stereoisomer) within the active site of the receptor (ACE). These studies can help to visualize the key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity. For the highly active stereoisomers of perindoprilat, docking simulations would be expected to show a conformation that allows for optimal interaction with the key residues in the ACE active site, including the crucial coordination with the zinc ion.

Mechanisms of Enzyme Inhibition by Perindopril Epimers at the Molecular Level

The inhibition of angiotensin-converting enzyme (ACE) by perindoprilat, the active metabolite of perindopril, is a stereoselective process heavily dependent on the three-dimensional arrangement of the inhibitor within the enzyme's active site. While specific molecular docking and crystallographic studies for each perindopril epimer, including 3a-epi-Perindopril, are not extensively detailed in publicly available literature, the fundamental principles of ACE inhibition provide a framework for understanding these molecular interactions.

The active site of ACE contains a zinc ion (Zn²⁺) that is essential for its catalytic activity. This zinc ion acts as a Lewis acid, polarizing the carbonyl group of the scissile peptide bond of the substrate, angiotensin I, and facilitating its hydrolysis. Effective ACE inhibitors, such as perindoprilat, are designed to chelate this zinc ion, thereby blocking the enzyme's catalytic function.

The stereochemistry of the perindoprilat molecule dictates how effectively its functional groups can interact with the key residues in the ACE active site. These interactions typically involve:

Zinc Coordination: The carboxylate group of the perindoprilat molecule coordinates with the zinc ion in the active site. The precise spatial orientation of this carboxylate group, determined by the stereocenters of the molecule, is critical for establishing a strong and stable interaction.

Hydrogen Bonding: Various amino acid residues within the ACE active site form hydrogen bonds with the inhibitor. These interactions contribute significantly to the binding affinity and stability of the enzyme-inhibitor complex. The stereochemical arrangement of functional groups such as carbonyls and amines on the perindoprilat epimers will influence the geometry and strength of these hydrogen bonds.

The differences in the in vitro ACE inhibitory potency observed among the various stereoisomers of perindoprilat, including 3a-epi-Perindopril, can be attributed to the subtle yet significant variations in how their respective three-dimensional structures align with the ACE active site. An optimal stereochemical configuration allows for a more favorable and lower-energy binding conformation, leading to a higher inhibitory potency (a lower IC50 value). Conversely, an epimer with a less favorable stereochemistry will experience steric hindrance or suboptimal interactions with the active site residues, resulting in a weaker binding affinity and consequently, a higher IC50 value.

Analytical Methodologies for Stereochemical Purity Assessment of Perindopril and Its Epimers

Chiral Chromatographic Techniques for Stereoisomer Separation

Chiral chromatography is a cornerstone in the analysis of stereoisomers, enabling their separation based on differential interactions with a chiral stationary phase or a chiral selector in the mobile phase. Several techniques have been successfully applied to the resolution of perindopril (B612348) and its epimers.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases (CSPs) is a widely adopted method for the enantioseparation of perindopril and its related substances. These CSPs create a chiral environment that allows for the differential retention of stereoisomers.

Polysaccharide-based CSPs, such as those derived from cellulose and amylose, have demonstrated effectiveness in resolving perindopril enantiomers. For instance, a method employing an Ultron ES OVM column, which utilizes an ovomucoid as the chiral selector, has been successfully developed for the simultaneous enantioseparation of perindopril and indapamide. nih.govrsc.org Another approach involves the use of cyclodextrin-based CSPs. A ChiraDex column, which consists of β-cyclodextrin chemically bonded to silica gel, has been used for the determination of S- and R-perindopril. nih.govsemanticscholar.org

The optimization of mobile phase composition, including the type and concentration of organic modifiers, buffer pH, and column temperature, is crucial for achieving optimal separation. A study utilizing a ChiraDex column found that a mobile phase composed of phosphate buffer (50 mM, pH 3.0) and acetonitrile (45:55 v/v) at a flow rate of 1.0 mL/min provided a satisfactory separation of S- and R-perindopril. nih.govsemanticscholar.org

| Parameter | Method 1 | Method 2 |

| Column | Ultron ES OVM (150 x 4.6 mm, 5 µm) | ChiraDex (250 x 4 mm, 5 µm) |

| Mobile Phase | 93% KH2PO4 (20 mM, pH 3.75) and 7% acetonitrile | Phosphate buffer (50 mM, pH 3.0) and acetonitrile (45:55 v/v) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detection | UV-VIS | 210 nm |

| Temperature | 25°C | Not Specified |

| Analytes Separated | Perindopril and Indapamide enantiomers | S- and R-Perindopril |

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution and Speed

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over conventional HPLC in terms of resolution, speed, and sensitivity, primarily due to the use of sub-2 µm particle columns. This technology has been effectively applied to the stereochemical purity assessment of perindopril, providing improved peak resolution and shorter analysis times.

A UPLC method was developed to quantify perindopril isomers, demonstrating superior peak shape and resolution compared to the corresponding HPLC method. This UPLC method reduced the analysis time from 180 minutes to 20 minutes, representing a significant improvement in efficiency. rsc.org Another study developed a stability-indicating UPLC method for the simultaneous quantification of perindopril arginine and bisoprolol fumarate, utilizing a Waters ACQUITY UPLC BEH C18 column (2.1 mm × 100 mm, 1.7 µm). massbank.eu

| Parameter | HPLC Method | UPLC Method |

| Run Time | ~180 min | ~20 min |

| Resolution | Baseline | Improved |

| Peak Shape | Good | Superior |

| Sensitivity | Adequate | Enhanced |

Capillary Electrophoresis (CE) for Chiral Resolution

Capillary Electrophoresis (CE) has emerged as a powerful technique for chiral separations, offering high efficiency and low sample consumption. In CE, chiral resolution is typically achieved by adding a chiral selector to the background electrolyte (BGE).

For the enantioseparation of perindopril, 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) has been effectively used as a chiral selector. nih.govsemanticscholar.org The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector, leading to different electrophoretic mobilities. The optimization of various parameters, such as the concentration of the chiral selector, buffer pH and concentration, applied voltage, and temperature, is critical for achieving successful separation. A validated CE method utilized a 10 mM solution of 2-hydroxypropyl-β-cyclodextrin in a phosphate buffer (100 mM, pH 7.0) with an applied voltage of 15 kV. nih.govsemanticscholar.org

| Parameter | Optimized CE Conditions |

| Chiral Selector | 10 mM 2-hydroxypropyl-β-cyclodextrin |

| Background Electrolyte | 100 mM Phosphate buffer (pH 7.0) containing 15% v/v methanol |

| Applied Voltage | 15 kV |

| Detection | Diode Array Detector |

Spectroscopic Methods for Stereochemical Characterization

Spectroscopic techniques provide invaluable information regarding the three-dimensional structure of molecules, making them indispensable for the stereochemical characterization of perindopril and its epimers.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Configuration Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the elucidation of molecular structure and stereochemistry. While the synthesis of all 32 stereoisomers of perindopril has been reported, with characterization including NMR, detailed public data specifically assigning the configuration of the 3a-epi-Perindopril, (3aR)- epimer is limited.

In principle, the relative configuration of diastereomers like the epimers of perindopril can be determined by analyzing differences in the chemical shifts and coupling constants of specific protons in their ¹H NMR spectra. For the perindopril structure, the protons at and near the stereocenters, particularly at the 3a and 7a positions of the perhydroindole ring, would be of significant interest.

Advanced NMR techniques such as Nuclear Overhauser Effect (NOE) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be employed to establish through-space proximities between protons. For instance, an NOE between the proton at the 2-position and a proton on the fused ring system could help to define the relative stereochemistry at the 3a position.

The use of chiral shift reagents can also aid in the differentiation of enantiomers and diastereomers. These reagents form diastereomeric complexes with the analyte, leading to the separation of signals for the different stereoisomers in the NMR spectrum.

Mass Spectrometry Techniques for Impurity Profiling

Mass Spectrometry (MS), particularly when coupled with a chromatographic separation technique like HPLC or UPLC, is a highly sensitive and specific method for the identification and quantification of impurities, including stereoisomers.

Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem Mass Spectrometry (LC-MS/MS) are routinely used for impurity profiling of perindopril. These techniques allow for the determination of the molecular weights of impurities and provide structural information through fragmentation patterns. While mass spectrometry itself does not typically differentiate between stereoisomers, its coupling with a chiral separation method allows for the individual detection and quantification of each epimer.

Electrospray ionization (ESI) is a commonly used ionization technique for the analysis of perindopril and its impurities. The fragmentation patterns obtained from MS/MS experiments can be used to confirm the identity of known impurities and to elucidate the structure of unknown degradation products or process-related impurities. For example, in the analysis of perindopril, the transition of the precursor ion (m/z) to specific product ions can be monitored for quantitative purposes.

| Technique | Application | Ionization Mode |

| LC-MS/MS | Quantification of perindopril and its metabolites | Electrospray Ionization (ESI) |

| GC-MS | Analysis of derivatized perindopril and its active metabolite | Chemical Ionization (CI) |

Quantitative Determination of 3a-epi-Perindopril, (3aR)- Impurity Levels

The quantitative determination of the 3a-epi-Perindopril, (3aR)- impurity is essential to control the quality of Perindopril active pharmaceutical ingredient (API) and finished pharmaceutical products. This is typically achieved using reversed-phase HPLC (RP-HPLC) with UV detection. wisdomlib.orgresearchgate.net The method must be validated to ensure its accuracy, precision, specificity, linearity, and sensitivity for the intended purpose.

A typical RP-HPLC method for the analysis of Perindopril and its impurities would involve a C18 column with a mobile phase consisting of a buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile). wisdomlib.orgresearchgate.net The pH of the mobile phase is a critical parameter that influences the retention and resolution of the analytes. Detection is commonly performed at a wavelength of around 215 nm, where Perindopril exhibits significant absorbance. ijpsr.com

The validation of the analytical method is performed according to the International Council for Harmonisation (ICH) guidelines. nih.govnih.gov Key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. For impurity quantification, the linearity range should typically bracket the expected concentration of the impurity.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.govijpsr.com

Accuracy: The closeness of test results obtained by the method to the true value. This is often determined by recovery studies.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements.

Table 1: Illustrative Validation Parameters for an HPLC Method for Perindopril and Its Impurities

| Parameter | Typical Value for Perindopril Assay | Typical Value for Impurity Quantification |

|---|---|---|

| Linearity Range | 20-100 µg/mL wisdomlib.orgresearchgate.net | 0.5-10 µg/mL rjptonline.org |

| Correlation Coefficient (r²) | > 0.999 | > 0.99 |

| LOD | - | 0.2 µg/mL rjptonline.org |

| LOQ | - | 0.5 µg/mL rjptonline.org |

| Accuracy (% Recovery) | 98-102% | 90-110% |

Development and Validation of Stability-Indicating Analytical Methods

A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can detect changes with time in the pertinent properties of the drug substance and drug product. A SIAM accurately measures the active ingredient content without interference from degradation products, impurities, and excipients. The development of a SIAM for Perindopril is crucial to ensure its stability and shelf-life.

The development of a SIAM typically involves forced degradation (stress testing) of the drug substance. ijpsr.comresearchgate.net Perindopril is subjected to various stress conditions as per ICH guidelines, including:

Acid Hydrolysis: Treatment with a strong acid (e.g., HCl) at elevated temperatures.

Base Hydrolysis: Treatment with a strong base (e.g., NaOH) at elevated temperatures.

Oxidative Degradation: Treatment with an oxidizing agent (e.g., H₂O₂) at room temperature or elevated temperatures.

Thermal Degradation: Exposure to dry heat.

Photolytic Degradation: Exposure to light.

The stressed samples are then analyzed by a suitable analytical technique, typically HPLC, to separate the drug from its degradation products. The chromatographic conditions are optimized to achieve adequate resolution between Perindopril and all potential degradation products, including the 3a-epi-Perindopril, (3aR)- epimer.

The validation of a SIAM follows the same principles as for a standard quantitative method, with an additional emphasis on demonstrating specificity in the presence of degradation products. The peak purity of the Perindopril peak in the chromatograms of stressed samples is often assessed using a photodiode array (PDA) detector to ensure that it is not co-eluting with any degradation products.

Table 2: Summary of Forced Degradation Studies of Perindopril

| Stress Condition | Typical Conditions | Potential Degradation Products |

|---|---|---|

| Acid Hydrolysis | 0.1 N HCl at 70°C for 3 hours ijpsr.com | Significant degradation observed ijpsr.com |

| Base Hydrolysis | 0.05N NaOH for 2 hours (no heat) | Significant degradation observed ijpsr.com |

| Oxidative Degradation | H₂O₂ | Significant degradation observed ijpsr.com |

| Thermal Degradation | Dry heat | Significant degradation observed ijpsr.com |

Degradation Pathways and Stereochemical Stability of Perindopril Epimers

Isomerization Kinetics of Perindopril (B612348) and its Epimers in Solution

The isomerization of perindopril in solution has been investigated using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and dynamic high-performance liquid chromatography (HPLC). researchgate.net These studies reveal that perindopril can exist as inter-converting cis and trans isomers due to restricted rotation around the amide bond. researchgate.net The kinetics of this isomerization are often studied to understand the stability of the molecule.

Dynamic chromatography allows for the determination of isomerization rate constants and Gibbs activation energies directly from chromatographic peak parameters. researchgate.net By varying experimental conditions like temperature and mobile phase flow rate, researchers can obtain kinetic Eyring activation parameters (ΔG≠, ΔH≠, and ΔS≠) for the isomerization process. researchgate.net For instance, NMR data has shown that for similar ACE inhibitors, the trans form is often the major species in solution. researchgate.net The study of these kinetics is essential for developing analytical methods that can accurately quantify perindopril in the presence of its isomers and for defining storage conditions that minimize stereochemical conversion.

Hydrolytic Degradation Pathways Leading to Epimer Formation

Perindopril is known to degrade primarily through two main pathways: hydrolysis and intramolecular cyclization. oup.comnih.gov

Hydrolysis: The ester group in the perindopril molecule is susceptible to hydrolysis, particularly in alkaline environments. oup.com This reaction cleaves the ester bond, resulting in the formation of the active metabolite, perindoprilat (B1679611) (also known as Impurity B). oup.comgoogleapis.com

Intramolecular Cyclization: Under conditions of excessive heat, perindopril can undergo an internal condensation reaction. oup.com This process leads to the formation of a diketopiperazine derivative, a compound identified as Impurity F. oup.comgoogleapis.com

The formation of epimers, such as 3a-epi-Perindopril, is not a direct result of these primary degradation routes but rather a consequence of subsequent reactions. Research indicates that certain epimers are formed following the further hydrolytic degradation of the diketopiperazine derivative (Impurity F). oup.com This highlights a multi-step degradation cascade where primary degradants can lead to further stereochemical changes in the molecule.

Influence of Environmental Factors on Epimerization Rates and Equilibrium

The rate of perindopril degradation and the formation of its epimers are significantly influenced by environmental factors such as pH, temperature, and humidity. nih.govnih.gov Forced degradation studies, which subject the drug to various stress conditions, have provided insight into its stability profile.

pH: Perindopril's stability is highly pH-dependent. The hydrolysis of its ester group is accelerated in alkaline media. oup.com Acidic conditions can also promote degradation. ijpsr.com Studies have shown significant degradation of perindopril arginine in both 0.05N NaOH and acidic solutions.

Temperature: Elevated temperatures accelerate both hydrolysis and intramolecular cyclization. oup.comnih.gov Kinetic studies on solid-state perindopril erbumine have shown that thermal decomposition follows first-order kinetics. nih.govnih.gov

Humidity: The presence of moisture can significantly impact the degradation kinetics of solid-state perindopril. nih.govresearchgate.net Studies have shown that the degradation model changes in the presence of humidity, shifting from first-order kinetics in dry conditions to an autocatalytic model at a relative humidity (RH) of 76.4%. nih.govresearchgate.net This underscores the need for controlled storage conditions, particularly protection from moisture. researchgate.net

The table below summarizes the degradation behavior of perindopril under various stress conditions.

| Stress Condition | Degradation Level | Key Degradation Products | Reference |

| Acidic Hydrolysis | Significant | Hydrolysis products | ijpsr.com |

| Alkaline Hydrolysis | Significant | Perindoprilat | oup.comijpsr.com |

| **Oxidative (H₂O₂) ** | Significant | Oxidation products | ijpsr.com |

| Thermal | Significant | Diketopiperazine (Impurity F) | oup.comijpsr.com |

| Photolytic | Moderate | Photodegradation products | ijpsr.com |

| Neutral Hydrolysis | Least Significant | - | ijpsr.com |

Thermodynamic and Kinetic Parameters Governing Stereochemical Transformations

The stability and transformation of perindopril are governed by specific thermodynamic and kinetic parameters. These values help quantify the energy barriers and spontaneity of degradation and isomerization reactions.

Kinetic studies on the thermal degradation of solid perindopril erbumine have been conducted using methods such as thermogravimetry. nih.gov These analyses allow for the calculation of the activation energy (Ea), which represents the minimum energy required for the degradation reaction to occur. The Arrhenius equation is used to determine the relationship between the reaction rate constant, temperature, and activation energy. nih.gov

The main thermal degradation step of pure perindopril erbumine is characterized by an activation energy between 59 and 69 kJ/mol. nih.gov For a tablet formulation, this value was found to be significantly higher, around 170 kJ/mol, indicating that excipients can increase the thermal stability of the active ingredient. nih.gov Other thermodynamic parameters, such as enthalpy (ΔH) and entropy (ΔS) of activation, can also be determined from temperature-dependent kinetic studies, providing a more complete understanding of the transformation processes. researchgate.netnih.gov

| Parameter | Description | Typical Value (Pure Perindopril Erbumine) | Reference |

| Activation Energy (Ea) | The minimum energy required to initiate the thermal degradation reaction. | 59 - 69 kJ/mol | nih.gov |

| Enthalpy of Activation (ΔH≠) | The change in heat content during the formation of the transition state. | Determined via variable temperature studies. | researchgate.netnih.gov |

| Entropy of Activation (ΔS≠) | The change in randomness or disorder during the formation of the transition state. | Determined via variable temperature studies. | researchgate.netnih.gov |

| Gibbs Free Energy of Activation (ΔG≠) | The energy barrier for the isomerization reaction. | Determined via dynamic chromatography and NMR. | researchgate.net |

Mechanisms of Formation of 3a-epi-Perindopril, (3aR)- During Degradation

The formation of the 3a-epi-Perindopril, (3aR)- epimer is a result of stereochemical inversion at the 3a carbon atom of the octahydroindole ring system. This transformation does not occur directly from the parent perindopril molecule but is a consequence of the degradation cascade.

The proposed mechanism involves the initial intramolecular cyclization of perindopril under thermal stress to form the diketopiperazine derivative (Impurity F). oup.comgoogleapis.com This intermediate is then susceptible to further hydrolytic degradation. It is during this subsequent hydrolysis of the cyclized intermediate that epimerization at chiral centers, including the 3a position, can occur. oup.com The harsh conditions (e.g., heat, acid, or base) that promote the breakdown of the diketopiperazine ring can facilitate a temporary change in the hybridization state of the 3a carbon or adjacent atoms, allowing for a change in its stereochemical orientation before the ring is fully hydrolyzed, leading to the formation of the thermodynamically more stable epimer.

Strategies for Enhancing the Stereochemical Stability of Perindopril Analogues

Given the instability of perindopril, several strategies have been developed to enhance its stereochemical and chemical stability in pharmaceutical formulations.

One of the most successful strategies has been the development of a different salt form. While perindopril was initially formulated as a tert-butylamine (B42293) salt (erbumine), a newer arginine salt was developed. mdpi.com Perindopril arginine is significantly more stable, particularly under conditions of high temperature and humidity, and has a longer shelf life compared to the erbumine salt. mdpi.com

Another approach involves the use of formulation technologies to protect the drug molecule. This includes the formation of inclusion complexes with cyclodextrins. googleapis.com Encapsulating the perindopril molecule within the cyclodextrin (B1172386) cavity can shield it from environmental factors like moisture, thereby reducing the rates of hydrolysis and cyclization. googleapis.com Careful selection of excipients is also crucial, as some common pharmaceutical additives can promote the degradation of ACE inhibitors. googleapis.com

Q & A

Q. How can researchers design a blinded, placebo-controlled study to assess 3a-epi-Perindopril’s cardioprotective effects?

- Methodological Answer : Randomize subjects into treatment/placebo groups using block randomization. Administer 3a-epi-Perindopril (e.g., 4 mg/day) for 12 weeks. Primary endpoints: left ventricular ejection fraction (MRI) and NT-proBNP levels. Include covariates (age, baseline BP) in mixed-effects models to control confounding .

Data Presentation and Ethical Compliance

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.